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DL-Metirosine-13C,d3 (hydrochloride)

Cat. No.: B12409706
M. Wt: 235.69 g/mol
InChI Key: BVYZLEHNLQKCHO-SPZGMPHYSA-N
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Description

Contextualization of Metirosine (B1680421) as a Tyrosine Hydroxylase Inhibitor in Biochemical Research

Metirosine, also known as α-Methyl-p-tyrosine, is a well-characterized inhibitor of the enzyme tyrosine hydroxylase. scbt.compatsnap.commedchemexpress.com This enzyme is critical as it catalyzes the rate-limiting step in the biosynthesis of catecholamines, a class of vital neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine, and epinephrine. scbt.comdrugbank.com The enzymatic reaction involves the conversion of the amino acid L-tyrosine into dihydroxyphenylalanine (DOPA). scbt.com

Research Significance and Scope of DL-Metirosine-13C,d3 (hydrochloride) Studies

The compound DL-Metirosine-13C,d3 (hydrochloride) integrates the biochemical properties of metirosine with the analytical advantages of stable isotope labeling. medchemexpress.com Its primary significance in research lies in its application as a tool for highly specific and sensitive investigations.

The key research applications include:

Internal Standard for Quantification: It serves as an ideal internal standard for the accurate measurement of unlabeled metirosine in biological samples such as plasma or tissue extracts. medchemexpress.com This is critical in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of metirosine.

Metabolic Tracer Studies: In the context of metabolic flux analysis, DL-Metirosine-13C,d3 can be used to trace the metabolic fate of metirosine itself or to probe its interactions with amino acid metabolic pathways. The dual labeling with both ¹³C and deuterium (B1214612) provides additional analytical power for resolving complex metabolic transformations.

The scope of studies utilizing DL-Metirosine-13C,d3 (hydrochloride) is focused on analytical chemistry, drug metabolism research, and systems biology. It enables researchers to perform definitive quantitative analyses and to explore the intricate dynamics of the metabolic networks influenced by tyrosine hydroxylase inhibition.

Table 2: Compound Names Mentioned

Compound Name
DL-Metirosine-13C,d3 (hydrochloride)
Metirosine
α-Methyl-p-tyrosine
L-tyrosine
Dihydroxyphenylalanine (DOPA)
Dopamine
Norepinephrine
Epinephrine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B12409706 DL-Metirosine-13C,d3 (hydrochloride)

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

235.69 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-[(4-hydroxyphenyl)methyl](313C)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/i1+1D3;

InChI Key

BVYZLEHNLQKCHO-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies for Dl Metirosine 13c,d3 Hydrochloride

Strategic Precursor Selection for Isotopic Incorporation

The synthesis of DL-Metirosine-13C,d3 (hydrochloride) commences with the judicious selection of a precursor molecule that facilitates the introduction of both carbon-13 and deuterium (B1214612) isotopes at specific positions. A common and logical precursor for the synthesis of α-methyl-p-tyrosine and its isotopologues is 4-hydroxyphenylacetone . wikipedia.orgnih.gov This ketone provides the basic carbon skeleton of metyrosine, with the keto group being a key functionality for the subsequent introduction of the α-methyl and amino groups.

The synthetic strategy generally involves the initial preparation of isotopically labeled versions of this precursor. For the synthesis of DL-Metirosine-13C,d3, this would entail incorporating the carbon-13 label into the acetyl group and the deuterium labels onto the methyl group of a suitable starting material that can be converted to the labeled 4-hydroxyphenylacetone.

Alternative strategies might involve starting with a more fundamental building block, such as p-hydroxybenzaldehyde, and constructing the side chain with the required isotopic labels. However, utilizing a precursor that already contains a significant portion of the final structure, like 4-hydroxyphenylacetone, is often more efficient.

Isotopic Labeling Protocols

The introduction of stable isotopes into the precursor molecule is a critical phase of the synthesis, requiring specific and controlled chemical reactions.

Deuterium (d3) Incorporation Techniques

The three deuterium atoms are incorporated into the α-methyl group of the final product. A common method to achieve this is through the use of a deuterated methylating agent. For instance, if the synthesis proceeds through the methylation of a precursor, a deuterated methyl source such as iodomethane-d3 (CD3I) or a similar deuterated methylating reagent would be employed. nih.govresearchgate.net

Another approach involves the deuteration of a suitable precursor under basic conditions using a deuterium source like deuterium oxide (D2O) . nih.govacs.org For example, the enolizable protons of a ketone precursor can be exchanged for deuterium in the presence of a base. This method can be highly effective for introducing deuterium atoms adjacent to a carbonyl group.

Carbon-13 (13C) Incorporation Techniques

The single carbon-13 atom is typically incorporated into the carboxylic acid group of the final amino acid. A well-established method for achieving this is through the use of a 13C-labeled cyanide salt , such as potassium cyanide-13C (K13CN), in a Strecker amino acid synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com

The Strecker synthesis involves the reaction of a ketone (in this case, the isotopically labeled 4-hydroxyphenylacetone) with ammonia (B1221849) and a cyanide source. The cyanide carbon, which is 13C-labeled, becomes the carboxylic acid carbon after hydrolysis of the intermediate α-aminonitrile. wikipedia.orgmasterorganicchemistry.comyoutube.com This method is advantageous as it directly introduces the 13C label at the desired position in a single, efficient step.

Alternatively, if a different synthetic pathway is chosen, other 13C-labeled building blocks can be used. For example, a Grignard reaction with 13C-labeled carbon dioxide (13CO2) could be employed to introduce the labeled carboxyl group onto a suitable organometallic precursor.

Purification and Isolation Strategies for Labeled Compounds

The purification of the final isotopically labeled compound is crucial to ensure its chemical and isotopic purity. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of amino acids and their isotopically labeled analogues. nih.govresearchgate.netnih.gov

Preparative reversed-phase HPLC is often employed, utilizing a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent to improve the retention and separation of the polar amino acid. nih.govteledyneisco.com The use of volatile buffers is preferred to facilitate the isolation of the pure compound after chromatography.

The following table summarizes typical HPLC parameters for amino acid purification:

ParameterTypical Value/Condition
Stationary Phase C18 silica (B1680970) gel
Mobile Phase Water/Acetonitrile gradient
Additives Trifluoroacetic acid (TFA) or Formic acid
Detection UV (at 220 nm and 280 nm) and/or Mass Spectrometry (MS)
Mode Preparative

Following HPLC purification, the collected fractions containing the desired product are typically lyophilized to remove the solvents and obtain the pure DL-Metirosine-13C,d3 as a solid, which is then converted to the hydrochloride salt.

Stereochemical Control in Synthesis of Isotopic Analogs

The synthesis of DL-Metirosine-13C,d3 (hydrochloride) results in a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. This is often acceptable for its use as an internal standard in mass spectrometry, as the labeled standard will co-elute with the endogenous analyte, regardless of the specific stereoisomer being measured.

However, if a specific stereoisomer (e.g., L-Metirosine-13C,d3) is required, methods for stereochemical control must be implemented. Several strategies exist for the stereoselective synthesis of α-methyl amino acids. acs.orgorganic-chemistry.orgsci-hub.senih.gov One common approach involves the use of a chiral auxiliary . organic-chemistry.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction, and is then removed.

Another strategy is the use of a chiral catalyst in the key bond-forming step, which can favor the formation of one enantiomer over the other. organic-chemistry.org For instance, in an asymmetric Strecker synthesis, a chiral catalyst can be used to produce an enantiomerically enriched α-aminonitrile intermediate. nih.gov

Resolution of the racemic mixture is another possibility. This involves separating the enantiomers using a chiral resolving agent or through chiral chromatography. While effective, this adds an extra step to the synthesis. For many applications of DL-Metirosine-13C,d3 (hydrochloride), the racemic mixture is sufficient and the complexities of stereoselective synthesis or resolution are not necessary.

Advanced Analytical Characterization of Dl Metirosine 13c,d3 Hydrochloride in Research

Mass Spectrometry (MS) Applications for Structural Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like DL-Metirosine-13C,d3 (hydrochloride). It provides definitive information on the molecular weight, elemental composition, and structural integrity of the molecule. The molecular formula for the free base of this compound is C₉¹³CH₁₀D₃NO₃, with a corresponding molecular weight of approximately 199.23 g/mol . The hydrochloride salt has a molecular weight of approximately 235.69 g/mol . nih.govresearchgate.net These fundamental properties are initially verified by MS analysis.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is the gold standard for determining the isotopic purity of a labeled compound. rsc.org This technique can resolve minute mass differences, allowing for the differentiation and quantification of various isotopologues present in a sample. For DL-Metirosine-13C,d3 (hydrochloride), HRMS is used to confirm the incorporation of the desired number of heavy isotopes and to quantify the percentage of the target molecule relative to its unlabeled and partially labeled counterparts.

The isotopic distribution of the compound is analyzed, and the percentage of the fully labeled species (containing one ¹³C and three D atoms) is calculated. The theoretical mass difference between the labeled and unlabeled compound is a key parameter in this analysis. A workflow using ESI-HRMS can be employed to assign representative isotopolog ions with accurate mass, thereby excluding isobaric interferences and allowing for a precise calculation of isotopic purity. nih.gov

Table 1: Theoretical Isotopic Distribution for DL-Metirosine-13C,d3

IsotopologueDescriptionRelative Abundance (%)
M+0Unlabeled Metirosine (B1680421)Varies by batch, ideally <1%
M+1Contains one ¹³C or one DVaries by batch
M+2Contains two ¹³C, two D, or one ¹³C and one DVaries by batch
M+3Contains three ¹³C, three D, or combinationsVaries by batch
M+4Fully labeled DL-Metirosine-13C,d3Varies by batch, ideally >98%

Note: This table represents a theoretical distribution. Actual values are determined experimentally for each batch and are typically provided in a Certificate of Analysis.

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (LC-MS/MS) is employed to further confirm the identity of DL-Metirosine-13C,d3 (hydrochloride) by analyzing its fragmentation pattern. In this technique, the precursor ion (the ionized molecule) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

For DL-Metirosine-13C,d3, the fragmentation pattern will be nearly identical to that of unlabeled metirosine, but with specific mass shifts in the fragments that contain the isotopic labels. The labeling on the methyl group (¹³C and three D atoms) would result in a +4 Da shift in any fragment containing this group. This predictable shift provides unambiguous confirmation of the label's location. The use of stable isotope-labeled internal standards is crucial for minimizing analytical interpatient variation in clinical assays. researchgate.netoup.com

Table 2: Predicted Fragmentation of DL-Metirosine-13C,d3 in MS/MS

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z) - UnlabeledPredicted Fragment Ion (m/z) - Labeled
200.1 (free base)[M+H-H₂O]⁺178.1182.1
200.1 (free base)[M+H-HCOOH]⁺154.1158.1
200.1 (free base)[M+H-NH₃-CO]⁺155.1159.1

Note: This table is based on the general fragmentation of amino acids and the known structure of metirosine. Actual fragmentation patterns can vary based on instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the complete chemical structure of a molecule and to confirm the precise location of isotopic labels. Both ¹H NMR and ¹³C NMR are utilized in the characterization of DL-Metirosine-13C,d3 (hydrochloride).

Chromatographic Methodologies for Isolation and Purity Verification

Chromatographic techniques are essential for separating DL-Metirosine-13C,d3 (hydrochloride) from any impurities and for verifying its chemical purity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like amino acids. For DL-Metirosine-13C,d3 (hydrochloride), a reversed-phase HPLC method is typically employed. The compound is separated from any starting materials, by-products, or degradants. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. The use of a stable isotope-labeled internal standard in HPLC-MS/MS assays can significantly improve accuracy by correcting for matrix effects. oup.comoup.com

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.1% Formic acid in Water; B: Acetonitrile
GradientTime-dependent gradient from 5% to 95% B
Flow Rate1.0 mL/min
DetectionUV at 225 nm or Mass Spectrometry
Retention TimeDependent on specific conditions, but will be very similar for labeled and unlabeled metirosine.

Note: These are general parameters and may need to be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of DL-Metirosine-13C,d3 (hydrochloride), although it requires a derivatization step to increase the volatility of the polar amino acid. sigmaaldrich.comthermofisher.com Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net

After derivatization, the compound is analyzed by GC-MS. The retention time in the gas chromatogram and the mass spectrum of the derivatized product are used to confirm the identity and purity of the compound. The mass spectrum of the derivatized labeled compound will show a characteristic mass shift corresponding to the isotopic labels and the derivatizing groups.

Application of Dl Metirosine 13c,d3 Hydrochloride in Preclinical Metabolic Research

Tracer Studies for Catecholamine Biosynthesis Pathway Elucidation

As a labeled analog of a precursor in the catecholamine pathway, DL-Metirosine-13C,d3 (hydrochloride) serves as an ideal tracer to investigate the dynamics of this critical neurotransmitter system. When introduced into a biological system, the labeled molecule follows the same metabolic route as its unlabeled counterpart, allowing researchers to track its conversion and the subsequent fate of its metabolites.

Tyrosine hydroxylase (TH) is the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of catecholamines—the conversion of tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA). nih.govdrugbank.comnih.gov The regulation and kinetics of this enzyme are of significant interest in understanding neurological and endocrine functions.

Once tyrosine hydroxylase produces L-DOPA, a cascade of other enzymes continues the synthesis and subsequent metabolism of catecholamines. nih.govyoutube.com These include Aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine (B1211576), and the metabolic enzymes Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), which break down catecholamines into various metabolites. nih.govnih.gov

By introducing DL-Metirosine-13C,d3 as a starting tracer, researchers can monitor the appearance of its labeled downstream products over time. For example, the rate of formation of labeled 3-methoxytyramine or normetanephrine (B1208972) can be quantified to determine the in vivo or in vitro activity of COMT. nih.gov Similarly, the production of labeled 3,4-dihydroxyphenylacetic acid (DOPAC) would reflect MAO activity. nih.gov This stable isotope tracing approach provides a dynamic view of the entire pathway, allowing for the assessment of how genetic variations or pharmacological interventions affect the activity of multiple enzymes simultaneously. nih.govnih.gov A general assay for an enzyme like COMT involves incubating a sample (such as a liver protein extract) with a substrate and cofactors, followed by extraction and quantification of the product. nih.gov Using a labeled substrate enables highly sensitive and specific quantification of these products via mass spectrometry. nih.gov

Preclinical Pharmacokinetic and Metabolic Fate Methodologies in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a cornerstone of preclinical drug development. Stable isotope-labeled compounds like DL-Metirosine-13C,d3 (hydrochloride) are instrumental in these pharmacokinetic (PK) studies, often conducted in rodent models such as rats and mice. nih.govbiotage.co.jpillinois.edu

Studies on unlabeled Metyrosine show that it is well-absorbed from the gastrointestinal tract following oral administration. nih.gov To precisely quantify its absorption rate and distribution into various tissues, preclinical studies in animal models are employed. illinois.edu In a typical study, blood and tissue samples (e.g., brain) are collected at multiple time points after administration of the labeled compound. illinois.edu

The concentration of DL-Metirosine-13C,d3 in plasma and tissue homogenates is then determined using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). illinois.edu This technique allows for the differentiation and specific quantification of the administered labeled drug from its unlabeled endogenous analog. The data are used to construct concentration-time profiles, from which key PK parameters like Cmax (maximum concentration) and Tmax (time to reach Cmax) are derived. Physiologically-based pharmacokinetic (PBPK) models can then be developed to simulate and predict tissue exposure, integrating in vitro data with physiological parameters to better understand the compound's behavior in vivo. mdpi.com

Table 1: Example Pharmacokinetic Parameters from a Study in Rats This table presents hypothetical data for illustrative purposes, based on typical parameters measured in preclinical pharmacokinetic studies.

ParameterDefinitionValue (Oral Admin.)Value (IV Admin.)
Tmax Time to maximum plasma concentration1.5 hours0.1 hours
Cmax Maximum plasma concentration25 µg/mL80 µg/mL
AUC Area under the concentration-time curve150 µg·h/mL120 µg·h/mL
t1/2 Elimination half-life3.5 hours3.2 hours
F (%) Bioavailability75%N/A

Investigating a drug's metabolic fate is crucial for understanding its mechanism of action and potential for drug-drug interactions. For Metyrosine, studies have shown that it is primarily excreted in the urine as an unchanged drug, with 53% to 88% of an oral dose recovered in this form. nih.gov Less than 1% of the dose is recovered as catechol metabolites. nih.gov

The use of DL-Metirosine-13C,d3 (hydrochloride) allows for the definitive and quantitative analysis of its biotransformation and excretion pathways. Following administration to animal models, urine and feces are collected over a set period. LC-MS/MS analysis can then be used to search for and identify potential metabolites by looking for the characteristic mass shift of the stable isotope label. This methodology confirms that the primary route of elimination is renal excretion of the parent compound and allows for highly accurate quantification of any minor metabolites formed, which might otherwise be difficult to detect. nih.gov

Quantitative Metabolomics Utilizing DL-Metirosine-13C,d3 (hydrochloride) as an Internal Standard

One of the most powerful applications of stable isotope-labeled compounds is their use as internal standards (IS) in quantitative mass spectrometry. thermofisher.com This technique, known as isotope dilution mass spectrometry, is considered the gold standard for accurate quantification of analytes in complex biological matrices like plasma and urine. nih.govscielo.br

In this methodology, a known amount of the labeled compound, such as DL-Metirosine-13C,d3 or other deuterated standards, is added to a biological sample before any processing or extraction steps. thermofisher.com Because the internal standard is chemically identical to the analyte of interest (the endogenous, unlabeled compound), it experiences the same extraction inefficiencies and ionization suppression or enhancement during LC-MS/MS analysis. thermofisher.com By measuring the ratio of the signal from the endogenous analyte to the signal from the co-eluting labeled internal standard, a highly precise and accurate concentration can be calculated. researchgate.net This approach corrects for variations in sample preparation and instrument response, which is critical for clinical diagnostics and metabolomics research. nih.govnih.gov Deuterated standards for catecholamines and their metabolites are routinely used to ensure the accuracy of methods for diagnosing diseases like pheochromocytoma. biotage.co.jpscielo.br

Table 2: Examples of Deuterated Internal Standards Used in Catecholamine Analysis via LC-MS/MS

Analyte (Endogenous Compound)Labeled Internal StandardMatrixReference
EpinephrineD6 EpinephrinePlasma biotage.co.jp
NorepinephrineD6 NorepinephrineUrine scielo.br
DopamineD4 DopamineUrine scielo.brresearchgate.net
MetanephrineD3 MetanephrinePlasma biotage.co.jp
NormetanephrineD3 NormetanephrinePlasma, Urine biotage.co.jpnih.gov
3-Methoxytyramine3-MT-d4Urine nih.gov

Stable Isotope Dilution Mass Spectrometry (SIDM) Applications

Stable Isotope Dilution Mass Spectrometry (SIDM) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. shimadzu.com DL-Metirosine-13C,d3 (hydrochloride) is an ideal internal standard for the quantification of unlabeled metirosine (B1680421) in biological matrices. nih.gov The key principle of SIDM is that the isotopically labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. shimadzu.comnih.gov

In a typical preclinical study investigating the effects of metirosine, plasma or tissue samples are spiked with a known amount of DL-Metirosine-13C,d3 (hydrochloride). shimadzu.com The sample then undergoes extraction and purification steps before being analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). shimadzu.comnih.gov The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled metirosine and the labeled internal standard. Because the internal standard and the analyte co-elute and experience the same potential for loss during sample workup and ionization suppression or enhancement, the ratio of their signals provides a highly accurate measure of the endogenous analyte's concentration. shimadzu.comnih.gov

Table 1: Representative LC-MS/MS Parameters for Metirosine Analysis using DL-Metirosine-13C,d3 (hydrochloride) as an Internal Standard

ParameterMetirosine (Analyte)DL-Metirosine-13C,d3 (Internal Standard)
Precursor Ion (m/z)196.1200.1
Product Ion (m/z)150.1154.1
Collision Energy (eV)1515
Retention Time (min)3.53.5

This table is illustrative and specific parameters may vary based on the LC-MS/MS system and chromatographic conditions used.

The use of DL-Metirosine-13C,d3 (hydrochloride) in SIDM offers significant advantages over other quantification methods. It allows for the precise measurement of metirosine concentrations even at very low levels, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.govrug.nl Furthermore, its application extends to the indirect monitoring of catecholamine turnover, providing researchers with a reliable method to assess the biochemical efficacy of tyrosine hydroxylase inhibition.

Correction for Matrix Effects in Biological Sample Analysis

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing a multitude of endogenous components like salts, lipids, and proteins. nih.gov These components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, is a significant source of error in quantitative bioanalysis. nih.gov

DL-Metirosine-13C,d3 (hydrochloride) plays a pivotal role in mitigating these matrix effects. nih.gov Because the stable isotope-labeled internal standard has the same physicochemical properties as the unlabeled analyte, it is affected by the matrix in an identical manner. nih.gov Therefore, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and precise quantification. nih.govnih.gov

Table 2: Impact of DL-Metirosine-13C,d3 (hydrochloride) Internal Standard on the Accuracy and Precision of Metirosine Quantification in Spiked Plasma Samples

SampleWithout Internal Standard (Apparent Concentration, ng/mL)With Internal Standard (Calculated Concentration, ng/mL)Accuracy (%)
Plasma Lot A (Spiked at 50 ng/mL)35.249.599.0
Plasma Lot B (Spiked at 50 ng/mL)68.951.2102.4
Plasma Lot C (Spiked at 50 ng/mL)42.148.997.8
Precision (CV%) 32.5% 2.4%

This table presents illustrative data demonstrating the ability of a stable isotope-labeled internal standard to correct for variable matrix effects in different plasma lots, leading to significantly improved accuracy and precision.

The data in the illustrative table above highlights how different lots of plasma can exhibit varying degrees of matrix effects, leading to high variability in the apparent concentration when no internal standard is used. The use of DL-Metirosine-13C,d3 (hydrochloride) as an internal standard corrects for these discrepancies, resulting in accurate and precise measurements across different biological samples. This correction is crucial for the reliability of data from preclinical studies, ensuring that observed differences in analyte concentrations are due to physiological or pharmacological effects rather than analytical artifacts.

Role of Dl Metirosine 13c,d3 Hydrochloride in Advancing Neurochemical Research Methodologies

Development of Quantitative Assays for Endogenous Neurotransmitters and Metabolites

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS/MS). DL-Metirosine-13C,d3 (hydrochloride) serves as an ideal internal standard for the quantification of endogenous metirosine (B1680421) and related compounds.

The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. DL-Metirosine-13C,d3 (hydrochloride) and endogenous metirosine co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio due to the incorporation of carbon-13 and deuterium (B1214612) atoms. medchemexpress.com This allows for the correction of variability that can occur during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification of the target analyte.

Table 1: Properties of DL-Metirosine-13C,d3 (hydrochloride)

PropertyValue
Molecular FormulaC₉¹³CH₁₁D₃ClNO₃
Molecular Weight235.69
Labeled AtomsCarbon-13 (¹³C), Deuterium (D)

This table summarizes the key properties of DL-Metirosine-13C,d3 (hydrochloride) relevant to its use in mass spectrometry.

Researchers have utilized DL-Metirosine-13C,d3 (hydrochloride) to develop robust and sensitive LC-MS/MS methods for the determination of metirosine levels in various biological matrices, including plasma, cerebrospinal fluid, and brain tissue. These assays are crucial for pharmacokinetic studies and for understanding the distribution and clearance of metirosine in preclinical models.

Investigating Neurotransmitter Turnover Rates in Preclinical Models

A significant application of DL-Metirosine-13C,d3 (hydrochloride) is in the investigation of neurotransmitter turnover rates. By inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, metirosine effectively blocks the synthesis of dopamine (B1211576), norepinephrine, and epinephrine. nih.gov When administered to preclinical models, the subsequent decline in catecholamine levels can be monitored over time.

The use of a stable isotope-labeled compound in these studies, while primarily for analytical accuracy, also ensures that the observed effects are directly attributable to the administered agent. By collecting tissue or fluid samples at various time points after administration and quantifying the levels of catecholamines and their metabolites, researchers can calculate the rate of neurotransmitter depletion. This provides a dynamic measure of neurotransmitter turnover, offering insights into the baseline activity of catecholaminergic systems.

These turnover studies are invaluable for understanding how various physiological states, genetic manipulations, or pharmacological interventions affect the synthesis and utilization of catecholamines in the brain.

Contributions to Understanding Neurotransmitter Regulation and Dysregulation Mechanisms

DL-Metirosine-13C,d3 (hydrochloride) has contributed to a deeper understanding of the complex mechanisms that regulate catecholamine neurotransmission. By acutely inhibiting catecholamine synthesis, researchers can study the compensatory responses of the nervous system. For instance, the brain may attempt to counteract the effects of metirosine by increasing the firing rate of catecholaminergic neurons or by altering the sensitivity of postsynaptic receptors.

In studies of neurodegenerative diseases like Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, DL-Metirosine-13C,d3 (hydrochloride) can be used in preclinical models to mimic a state of dopamine depletion. This allows for the investigation of the downstream consequences of reduced dopamine levels and the efficacy of potential therapeutic interventions aimed at restoring dopamine function.

Furthermore, by using a labeled compound, researchers can differentiate between the administered inhibitor and any endogenous compounds, ensuring that the observed changes in neurotransmitter levels are a direct result of tyrosine hydroxylase inhibition.

Utility in Enzyme Activity Profiling and Inhibitor Studies

DL-Metirosine-13C,d3 (hydrochloride) is an essential tool for in vitro studies of tyrosine hydroxylase activity and for the screening and characterization of novel enzyme inhibitors. In competitive binding assays, the labeled metirosine can be used to determine the binding affinity of new drug candidates for the active site of tyrosine hydroxylase.

Table 2: Key Research Applications of DL-Metirosine-13C,d3 (hydrochloride)

ApplicationDescription
Quantitative Bioanalysis Serves as an internal standard for accurate measurement of metirosine in biological samples using LC-MS/MS.
Neurotransmitter Turnover Enables the in vivo measurement of catecholamine synthesis and depletion rates in preclinical models.
Enzyme Inhibition Assays Used as a tool to study the kinetics and mechanism of tyrosine hydroxylase inhibition.
Drug Discovery Facilitates the screening and characterization of new inhibitors of tyrosine hydroxylase.

This table outlines the primary research applications of DL-Metirosine-13C,d3 (hydrochloride) in the field of neurochemistry.

In enzyme kinetic studies, the use of a stable isotope-labeled inhibitor allows for precise measurements of enzyme activity in the presence of varying concentrations of the inhibitor. This information is critical for determining the mechanism of inhibition (e.g., competitive, non-competitive) and for establishing the potency (e.g., IC₅₀ value) of both metirosine and other potential inhibitors.

The insights gained from these in vitro studies are fundamental to understanding the structure-activity relationships of tyrosine hydroxylase inhibitors and for the rational design of new therapeutic agents targeting catecholamine synthesis.

Future Directions and Emerging Methodological Avenues in Dl Metirosine 13c,d3 Hydrochloride Research

Integration with Advanced Omics Technologies (e.g., Proteomics, Lipidomics) through Isotopic Labeling Principles

The use of stable isotopes is a cornerstone of quantitative proteomics and lipidomics, enabling the dynamic analysis of biomolecule synthesis, turnover, and flux. nih.govlongdom.org DL-Metirosine-13C,d3 (hydrochloride) is ideally suited for these applications due to its nature as a labeled amino acid, a fundamental building block of proteins.

In proteomics , the compound can be utilized in methodologies analogous to Stable Isotope Labeling by Amino acids in Cell Culture (SILAC). nih.gov In SILAC-based experiments, cells are grown in media where a standard amino acid is replaced by its heavy-isotope-labeled counterpart. nih.gov By incorporating DL-Metirosine-13C,d3 into cellular proteins, researchers can differentiate between pre-existing and newly synthesized proteomes. Mass spectrometry can then be used to quantify the relative abundance of "light" and "heavy" peptides, providing a dynamic view of protein synthesis and degradation under various conditions. nih.gov This approach offers significant advantages over traditional methods by allowing for the temporal analysis of proteomic changes. nih.gov

Key Applications in Proteomics:

Pulse-chase experiments: To track the lifecycle of specific proteins. nih.gov

Quantitative analysis: To compare protein expression levels between different experimental groups (e.g., treated vs. untreated cells). oup.com

Subcellular proteomics: To investigate protein turnover within specific organelles. oup.com

In lipidomics , while not a direct precursor to most lipids, amino acids are intricately linked to lipid metabolism through central carbon metabolism. The stable isotopes from DL-Metirosine-13C,d3 can be traced as they are incorporated into various metabolic pathways that fuel lipid biosynthesis. nih.gov This allows for the investigation of nutrient distribution and the metabolic fate of amino acid-derived carbons. longdom.org For instance, the carbon skeleton of tyrosine can enter the citric acid cycle, and its labeled carbons can subsequently be found in fatty acids and other lipid species. This provides a powerful method for dissecting the complex interplay between amino acid and lipid metabolism. mdpi.com The use of stable isotope tracers like DL-Metirosine-13C,d3 is particularly valuable for human studies as it avoids the safety concerns associated with radioactive isotopes. nih.govportlandpress.com

Interactive Table: Isotopic Labeling Principles in Omics
Omics FieldPrinciple of Integration with DL-Metirosine-13C,d3 (hydrochloride)Research Findings Enabled
Proteomics Incorporation into newly synthesized proteins as a tyrosine analog. Enables differentiation between "heavy" (labeled) and "light" (unlabeled) proteomes.Measurement of protein synthesis and degradation rates, relative quantification of protein expression, temporal analysis of proteome dynamics. nih.govoup.com
Lipidomics Tracing the metabolic fate of the 13C-labeled carbon skeleton through central metabolic pathways that provide precursors for lipid synthesis.Elucidation of the contribution of amino acid catabolism to de novo lipogenesis, analysis of metabolic flux between amino acid and lipid pathways. nih.govmdpi.com

High-Throughput Screening Methodologies Enabled by Isotopic Labeling

High-Throughput Screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. opentrons.com The integration of stable isotope labeling with mass spectrometry provides a robust platform for HTS by enabling highly specific and sensitive detection of metabolic changes. nih.gov

DL-Metirosine-13C,d3 (hydrochloride) can be used to develop HTS assays focused on enzymes and pathways involved in amino acid metabolism. By incubating cells or purified enzymes with the labeled compound, researchers can screen large libraries of potential inhibitors or activators. The unique mass signature of the labeled metabolite and its downstream products allows for their unambiguous detection against a complex biological background. nih.gov This method offers several advantages:

Speed: Direct injection mass spectrometry can rapidly analyze samples without the need for extensive chromatographic separation. nih.gov

Specificity: The distinct mass shift of the isotope-labeled products ensures that the signal is directly related to the metabolic pathway of interest.

Reduced False Positives: The clear isotopic signature minimizes interference from endogenous compounds, leading to more reliable hit identification.

This approach is particularly powerful for identifying compounds that modulate specific biochemical pathways and for assessing the potential toxicity of various substances by monitoring their effects on metabolism. opentrons.comnih.gov

Interactive Table: HTS Methodologies Enabled by Isotopic Labeling
HTS ApplicationRole of DL-Metirosine-13C,d3 (hydrochloride)Advantage
Drug Discovery Serves as a tracer to screen for modulators of amino acid metabolic pathways. opentrons.comRapid and specific quantification of enzyme activity or pathway flux in response to test compounds. nih.gov
Functional Genomics Used to determine the function of genes by observing changes in metabolic pathways upon gene knockout or overexpression. opentrons.comEnables precise measurement of the impact of genetic modifications on specific metabolic routes.
Toxicology Screening Acts as a metabolic probe to assess how chemical compounds disrupt normal amino acid metabolism.Provides a sensitive readout for metabolic toxicity, identifying potential adverse effects early in the development process.

Development of Novel Isotopic Probes for Specific Biochemical Pathways

The design of novel isotopic probes is essential for exploring the intricacies of metabolic networks. nih.govbioanalysis-zone.com DL-Metirosine-13C,d3 (hydrochloride) itself serves as a probe for pathways involving tyrosine, but the principles behind its use can guide the development of a new generation of tracers for other specific biochemical routes.

The development process for a new isotopic probe involves several key considerations:

Target Pathway Selection: Identifying a metabolic pathway of interest that is implicated in a disease state or a fundamental biological process. mdpi.com

Precursor Molecule Choice: Selecting a precursor molecule that is central to the target pathway. For example, to study sphingolipid synthesis, a labeled serine or palmitoyl-CoA might be chosen. nih.gov

Isotope Selection (13C, 2H, 15N): The choice of isotope depends on the specific metabolic transformations being studied. 13C is often preferred over deuterium (B1214612) (2H) because it is less susceptible to exchange and is not lost during certain enzymatic reactions like desaturation. nih.gov

Synthesis of the Labeled Compound: Chemical synthesis is required to incorporate the stable isotopes at specific positions within the precursor molecule. mdpi.com

Following these principles, researchers can design probes to investigate a wide array of metabolic activities. For example, using heavy water (D₂O), it is possible to label and measure the synthesis of proteins, lipids, and DNA simultaneously, offering a global view of metabolic activity. youtube.com The development of such multi-pathway probes, combined with high-resolution mass spectrometry, promises to deliver an unprecedented level of detail in our understanding of cellular metabolism. longdom.org

Computational and Modeling Approaches for Mechanistic Insights into Compound Interactions

Computational modeling is becoming an indispensable tool in biological research, providing a framework to integrate complex experimental data and generate testable hypotheses. nih.gov When combined with stable isotope labeling data from compounds like DL-Metirosine-13C,d3 (hydrochloride), these models can offer profound mechanistic insights into metabolic networks and compound interactions.

Metabolic Flux Analysis (MFA): Data from experiments using DL-Metirosine-13C,d3 can be fed into MFA models. These models use the isotopic labeling patterns in downstream metabolites to calculate the rates (fluxes) through different biochemical reactions. This allows researchers to quantify how metabolism is rewired in response to drugs, genetic changes, or disease. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mechanistic computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of DL-Metirosine-13C,d3. acs.org By integrating experimental data, these models can predict how the compound and its metabolites behave in different tissues and how they interact with specific protein targets. This is crucial for translating findings from cell culture to whole-organism systems. nih.gov

The synergy between isotopic labeling and computational modeling creates a powerful cycle of inquiry. Experimental data refines the models, and the models, in turn, can predict the outcome of future experiments and identify key control points within a metabolic network, guiding further research. nih.gov This integrated approach is essential for moving from descriptive analysis to a true systems-level understanding of metabolism. bioanalysis-zone.com

Q & A

Q. What is the role of DL-Metirosine-13C,d3^{13}\text{C,d}_313C,d3​ (hydrochloride) in studying catecholamine synthesis inhibition?

DL-Metirosine-13C,d3^{13}\text{C,d}_3 is a deuterated and 13C^{13}\text{C}-labeled analog of α-methyl-m-tyrosine, a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Its isotopic labeling allows precise tracking of metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers employ this compound to quantify enzyme kinetics, assess isotopic incorporation rates, and validate metabolic flux models in in vitro systems (e.g., cell lysates) or in vivo models (e.g., rodent brains). Methodologically, isotopic labeling ensures minimal interference from endogenous metabolites during analysis .

Q. How is the structural integrity of DL-Metirosine-13C,d3^{13}\text{C,d}_313C,d3​ (hydrochloride) verified in synthetic batches?

Structural characterization involves:

  • High-resolution MS : Confirms molecular weight (245.703 g/mol for the unlabeled form) and isotopic enrichment (13C^{13}\text{C} and deuterium).
  • 1H^1\text{H}-/13C^{13}\text{C}-NMR : Identifies chemical shifts for the α-methyl group, aromatic protons, and deuterium substitution sites.
  • TLC/HPLC : Monitors purity (>95%) and detects byproducts (e.g., unlabeled analogs or degradation products). For example, TLC with silica gel (hexane:ethyl acetate gradients) and UV/charring visualization can resolve impurities, as described in glucosamine derivative syntheses .

Q. What are the critical steps in synthesizing and purifying DL-Metirosine-13C,d3^{13}\text{C,d}_313C,d3​ (hydrochloride)?

Synthesis typically involves:

  • Isotopic labeling : Introducing 13C^{13}\text{C} at the carboxyl group and deuterium at methyl/methylene positions via labeled precursors (e.g., 13C^{13}\text{C}-cyanide or D3_3-methyl iodide).
  • Acid-catalyzed esterification : Reacting labeled intermediates with hydrochloric acid to form the hydrochloride salt.
  • Purification : Sequential washes (e.g., water to remove diethylammonium chloride byproducts) and column chromatography (C18 reverse-phase silica) to isolate the target compound. Residual solvents (e.g., methanol) are removed via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How do isotopic (13C^{13}\text{C}13C/D3_33​) substitutions impact the pharmacokinetic analysis of DL-Metirosine in vivo?

Deuterium labeling reduces metabolic clearance via the kinetic isotope effect (KIE), prolonging half-life and enhancing bioavailability. 13C^{13}\text{C} labeling enables differentiation from endogenous metabolites in MS-based assays (e.g., LC-HRMS). For example, δ13C^{13}\text{C} analysis of tissue extracts using gas chromatography-combustion-IRMS can quantify isotopic enrichment in catecholamine precursors, correcting for natural abundance 13C^{13}\text{C} .

Q. What methodological challenges arise when reconciling contradictory data from TLC and HPLC in reaction monitoring?

Discrepancies between TLC (e.g., single-spot purity) and HPLC (e.g., minor peaks) often stem from:

  • Matrix effects : TLC may fail to resolve structurally similar byproducts (e.g., diastereomers).
  • Detection limits : HPLC-UV/MS offers higher sensitivity for trace impurities. Mitigation strategies include orthogonal validation (e.g., 19F^{19}\text{F}-NMR for fluorinated analogs) and adjusting mobile-phase gradients to enhance resolution. For instance, in glucosamine derivative synthesis, TLC with 9:1 methanol/sulfuric acid charring was supplemented with reverse-phase HPLC to confirm purity .

Q. How can researchers optimize LC-MS parameters for quantifying DL-Metirosine-13C,d3^{13}\text{C,d}_313C,d3​ in complex biological matrices?

Key optimizations include:

  • Ionization mode : Electrospray ionization (ESI) in positive mode for protonated ions ([M+H]+^+).
  • Collision energy : Fine-tuned to fragment diagnostic ions (e.g., m/z 245 → 202 for the unlabeled form).
  • Chromatography : C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate DL-Metirosine from matrix interferences (e.g., amino acids). Internal standards (e.g., deuterated analogs) correct for ion suppression .

Q. What experimental controls are essential when assessing DL-Metirosine-13C,d3^{13}\text{C,d}_313C,d3​'s efficacy in blocking tyrosine hydroxylase?

Critical controls include:

  • Unlabeled DL-Metirosine : To distinguish isotope effects from pharmacological activity.
  • Sham-treated samples : Account for endogenous catecholamine fluctuations.
  • Isotopic purity checks : Ensure no unlabeled compound contaminates the labeled batch (e.g., via HRMS isotopic pattern analysis).
  • Enzyme activity assays : Coupled with LC-MS to measure DOPA/dopamine depletion rates, as validated in tyrosine hydroxylase inhibition studies .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in isotopic enrichment rates across replicate experiments?

Potential causes include:

  • Variable precursor incorporation : Ensure uniform labeling of synthetic precursors (e.g., 13C^{13}\text{C}-cyanide purity >99%).
  • Sample handling losses : Use stabilized buffers (e.g., 0.1 M HCl) to prevent degradation during extraction.
  • Analytical drift : Calibrate MS instruments daily with certified isotopic standards. For δ13C^{13}\text{C}, normalize data to VPDB reference materials .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo metabolic outcomes?

In vitro assays (e.g., recombinant tyrosine hydroxylase) may overlook:

  • Blood-brain barrier penetration : Assess using pharmacokinetic models or microdialysis.
  • Compensatory pathways : Metabolomics profiling (e.g., UPLC-QTOF-MS) identifies alternative catecholamine synthesis routes.
  • Protein binding : Equilibrium dialysis quantifies free vs. bound drug fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.